Ethyl 6-aminopyridazine-3-carboxylate
Description
Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry
Pyridazine scaffolds are considered "privileged structures" in medicinal chemistry. slideshare.net The two adjacent nitrogen atoms impart distinct physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding. nih.gov These features allow pyridazine-containing molecules to effectively bind to biological targets. Consequently, the pyridazine nucleus is a core component in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. slideshare.net
Historical Context of Aminopyridazine Carboxylates
The history of pyridazine chemistry dates back to the late 19th century. One of the first preparations was reported by Emil Fischer, who synthesized a pyridazine derivative through the condensation of phenylhydrazine with levulinic acid. wikipedia.org A common and foundational method for creating the pyridazine ring involves the reaction of a hydrazine (B178648) with a 1,4-dicarbonyl compound, such as a 1,4-diketone or a 4-ketoacid, which cyclizes to form the heterocycle. wikipedia.org The parent pyridazine compound was initially prepared from maleic hydrazide. wikipedia.org Aminopyridazine carboxylates, such as the title compound, are functionalized derivatives that evolved from these fundamental synthetic strategies, incorporating amino and carboxylate groups to enable further chemical modifications.
Scope and Objectives of Research on Ethyl 6-aminopyridazine-3-carboxylate
Research on this compound is primarily focused on its utility as a versatile chemical intermediate or building block. medkem.com The compound possesses two key functional groups—an amino group and an ethyl ester group—which serve as handles for subsequent chemical reactions. A primary objective is to use this molecule as a starting material for the synthesis of more complex, biologically active molecules. For instance, this compound has been explicitly used as a reactant in the development of imidazopyridazines designed as Akt kinase inhibitors, which are investigated for their potential in cancer therapy. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-aminopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBFSYSSUMGOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648651 | |
| Record name | Ethyl 6-aminopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-01-7 | |
| Record name | Ethyl 6-aminopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-aminopyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 6 Aminopyridazine 3 Carboxylate and Its Analogues
Established Synthetic Routes to the Pyridazine (B1198779) Core
The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, forms the foundation of the target molecule. liberty.edu Its synthesis is primarily achieved through reactions that form the N-N bond and close the ring.
Cyclocondensation reactions are the most prevalent methods for constructing the pyridazine nucleus. These strategies typically involve the reaction of a precursor molecule containing a four-carbon backbone with a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms.
The classical and most direct route involves the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones or 4-ketoacids) with hydrazine (H₂NNH₂). wikipedia.orgresearchgate.net This reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation or elimination) to yield the stable pyridazine ring.
More recent advancements have focused on one-pot, multi-component reactions that offer higher efficiency and atom economy. For instance, a regioselective three-component reaction has been described for the synthesis of substituted pyridazines. This method involves reacting an ethyl ketoacetate (like ethyl butyrylacetate), an arylglyoxal, and hydrazine hydrate (B1144303) in water at room temperature to produce highly functionalized pyridazines in good yields. researchgate.net
Below is a table summarizing key cyclocondensation strategies.
| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core | Reference |
| 1,4-Diketone | Hydrazine | Classical Condensation | Substituted Pyridazine | wikipedia.org |
| 4-Ketoacid | Hydrazine | Classical Condensation | Substituted Pyridazinone | wikipedia.org |
| Ethyl Ketoacetate | Arylglyoxal & Hydrazine | One-Pot, Three-Component | Highly Substituted Pyridazine | researchgate.net |
Once the pyridazine core is formed, functional group interconversions (FGI) are employed to modify the ring and introduce desired substituents. These transformations are critical for creating diverse analogues and for installing the specific groups found in ethyl 6-aminopyridazine-3-carboxylate.
Common FGI reactions on the pyridazine ring include nucleophilic aromatic substitution (S_N_Ar), where a leaving group (e.g., a halogen) is displaced by a nucleophile. This is a particularly important strategy for introducing amino groups. Other transformations can include oxidation of alkyl side chains, reduction of nitro groups, or metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, influence the reactivity and regioselectivity of these interconversions. nih.govnih.gov
Pathways for the Introduction of Ester and Amino Moieties in this compound
The synthesis of the title compound requires the specific placement of an ethyl carboxylate group at the C-3 position and an amino group at the C-6 position.
The ethyl ester group is commonly introduced via the esterification of a corresponding carboxylic acid precursor, namely 6-aminopyridazine-3-carboxylic acid. The most straightforward method is Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is driven to completion by removing the water formed during the process.
Alternative methods for converting carboxylic acids to esters under milder conditions include using coupling agents or converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then reacts readily with ethanol.
Transesterification is another viable, though less direct, method for obtaining the desired ethyl ester. In this process, a different ester of the pyridazine carboxylic acid (e.g., a methyl ester) is converted into the ethyl ester by treatment with ethanol in the presence of an acid or base catalyst. nih.gov An excess of ethanol is used to shift the equilibrium towards the formation of the ethyl ester product. This method is particularly useful if a different ester precursor is more readily available or easier to synthesize.
The introduction of the amino group at the C-6 position is a key step. Due to the electron-deficient nature of the pyridazine ring, direct amination of an unsubstituted C-H bond is challenging, though analogous reactions like the Chichibabin reaction are known for pyridine (B92270). youtube.com
A more reliable and widely used strategy is nucleophilic aromatic substitution (S_N_Ar) on a pyridazine ring bearing a suitable leaving group at the C-6 position. A 6-chloropyridazine derivative is a common precursor. The chloro group can be displaced by an amino group using various nitrogen nucleophiles. nih.gov
Common amination conditions are summarized in the table below.
| Substrate | Reagent | Conditions | Product | Reference |
| 6-Chloropyridazine-3-carboxylate | Ammonia (B1221849) (NH₃) | High pressure, elevated temperature | 6-Aminopyridazine-3-carboxylate | nih.gov |
| 6-Chloropyridazine derivative | Sodium Azide (B81097) (NaN₃) followed by reduction | Two-step process | 6-Aminopyridazine derivative | nih.gov |
| Halogenated Diazine | Amines (e.g., alkylamines) | Base (e.g., DIPEA), heat | N-Substituted Aminodiazine | nih.gov |
The reaction with ammonia typically requires harsh conditions, while other methods, such as using sodium azide followed by reduction of the resulting aryl azide, can provide a milder route to the primary amine. nih.gov
Advanced Synthetic Approaches and Reaction Optimization for this compound and its Analogues
The synthesis of pyridazine derivatives, including this compound, has evolved significantly with the advent of advanced organic chemistry methodologies. These approaches focus on improving efficiency, control over molecular structure, and sustainability. Key areas of advancement include the development of sophisticated catalytic systems, strategies for achieving high regioselectivity, and the integration of green chemistry principles to create more environmentally benign synthetic routes.
Catalytic Systems in Pyridazine Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules like pyridazines with greater efficiency and under milder conditions. Both metal-based and metal-free catalytic systems have been successfully applied to the synthesis of the pyridazine core.
Transition-metal catalysis, in particular, has proven to be a versatile tool. Copper-catalyzed reactions, for instance, enable the efficient synthesis of 1,6-dihydropyridazines through 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org The choice of solvent can further dictate the final product, with acetonitrile (B52724) favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the aromatic pyridazine. organic-chemistry.org Palladium catalysts are also widely used, particularly in C-H amination reactions for synthesizing complex pyridazine structures. beilstein-journals.org Other metals, such as ruthenium, have been employed in catalytic cycles for pyridazine synthesis from reactants like alkyne diols. liberty.edu
In a move towards more sustainable methods, metal-free catalytic systems have gained prominence. A notable example is the aza-Diels–Alder reaction between 1,2,3-triazines and 1-propynylamines, which proceeds without a metal catalyst to form 6-aryl-pyridazin-3-amines with high regioselectivity and yield. organic-chemistry.orgacs.orgorganic-chemistry.org This approach is valued for its operational simplicity and broad substrate compatibility under neutral reaction conditions. acs.orgorganic-chemistry.org Photocatalysis is another emerging area; for example, visible light catalysts have been used in the preparation of intermediates for pyridazine-containing compounds. google.com
Table 1: Comparison of Catalytic Systems in Pyridazine Synthesis
| Catalytic System | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed | Cu(II) salts | Aerobic 6-endo-trig cyclization | Good yields, high functional group tolerance, remarkable regioselectivity. organic-chemistry.org |
| Palladium-Catalyzed | Pd(OAc)₂ | C–H Amination / Cross-Coupling | Versatile for complex derivatization, applicable to various substrates. beilstein-journals.org |
| Metal-Free | None (Thermal) | Inverse electron-demand aza-Diels–Alder | Simple, neutral conditions, avoids metal contamination, cost-effective. acs.orgorganic-chemistry.org |
| Photocatalysis | Acridine salt visible light catalyst | C-N Coupling | Utilizes light energy, can proceed under mild conditions. google.com |
Regioselective Synthesis Considerations in Pyridazine Derivatization
Regioselectivity, the control of the orientation of chemical bond formation, is a critical challenge in the synthesis of substituted pyridazines. Achieving the desired arrangement of functional groups on the pyridazine ring is essential for tuning the molecule's properties.
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful strategy for constructing the pyridazine ring with high regioselectivity. rsc.orgdntb.gov.uaelsevierpure.comrsc.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkyne. rsc.orgdntb.gov.uaelsevierpure.com The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the tetrazine and the alkyne, allowing for the selective synthesis of specific pyridazine isomers. rsc.orgrsc.org For example, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines without the formation of regioisomers. rsc.orgdntb.gov.ua
Another powerful technique is the one-pot, three-component reaction, which can regioselectively produce highly substituted pyridazines. An example is the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates from the reaction of arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate. researchgate.net The regioselectivity in this case arises from the differential reactivity of the two carbonyl groups in the arylglyoxal intermediate. The more reactive aldehyde carbonyl is attacked preferentially by the enol form of ethyl butyrylacetate, directing the subsequent cyclization with hydrazine to yield the 6-aryl substituted product exclusively. researchgate.net
Directing groups are also employed to control the position of functionalization on a pre-formed pyridazine ring. For instance, in the derivatization of fused heterocyclic systems, existing functional groups on the molecule can direct a catalyst to a specific C-H bond, enabling regioselective arylation or other modifications at positions that would otherwise be unreactive. nih.gov
Table 2: Examples of Regioselective Pyridazine Synthesis
| Method | Reactants | Key Feature for Regiocontrol | Product Type |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines + Alkynyl Sulfides | Electronic properties of reactants direct cycloaddition. rsc.orgdntb.gov.ua | Trisubstituted Pyridazines. rsc.org |
| One-Pot, Three-Component Reaction | Arylglyoxals + Ethyl Butyrylacetate + Hydrazine Hydrate | Preferential nucleophilic attack on the more reactive aldehyde carbonyl of the arylglyoxal. researchgate.net | Ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net |
| Aza-Diels-Alder Reaction | 1,2,3-Triazines + 1-Propynylamines | Highly regioselective C5/N2 cycloaddition mode is favored. organic-chemistry.org | 6-Aryl-pyridazin-3-amines. organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of pyridazines aims to reduce the environmental impact of chemical processes. This involves using safer solvents, minimizing waste, improving energy efficiency, and employing renewable resources.
One significant advancement is the use of alternative reaction media. Imidazolium (B1220033) ionic liquids have been successfully used as recyclable solvents and catalysts for the synthesis of pyridazine derivatives via Diels-Alder reactions. sioc-journal.cn Compared to conventional methods that require long reaction times in organic solvents, the use of ionic liquids can dramatically reduce the reaction time from days to hours and increase product yields. sioc-journal.cn Furthermore, these ionic liquids can be recovered and reused multiple times without a significant loss in efficacy, aligning with the principle of waste prevention. sioc-journal.cn Water has also been employed as a green solvent for the regioselective, three-component synthesis of certain pyridazine carboxylates at room temperature. researchgate.net
Solvent-free and energy-efficient techniques are also being adopted. rasayanjournal.co.in Methods such as grinding reactants together (mechanochemistry) or using microwave irradiation can lead to the efficient synthesis of pyridazinone derivatives. ekb.eg These techniques often result in shorter reaction times, higher yields, and simpler work-up procedures compared to traditional heating methods. rasayanjournal.co.inekb.eg Microwave-assisted synthesis, in particular, has been highlighted as a green chemistry approach for preparing pyridazines. researchgate.net
The development of metal-free catalytic reactions, as mentioned previously, is another cornerstone of green pyridazine synthesis. organic-chemistry.org By avoiding heavy or toxic metal catalysts, these methods offer a more sustainable and cost-effective alternative, reducing both environmental hazards and purification costs. organic-chemistry.org
Table 3: Green Chemistry Approaches in Pyridazine Synthesis
| Green Chemistry Principle | Application in Pyridazine Synthesis | Example | Benefit |
|---|---|---|---|
| Use of Safer Solvents | Replacing volatile organic solvents with ionic liquids or water. | Diels-Alder reaction in imidazolium ionic liquids. sioc-journal.cn | Reduced solvent toxicity, increased reaction rate, and recyclability of the medium. sioc-journal.cn |
| Energy Efficiency | Utilizing microwave irradiation instead of conventional heating. | Synthesis of pyridazinone derivatives under microwave conditions. ekb.egresearchgate.net | Drastically reduced reaction times and often improved yields. ekb.eg |
| Waste Prevention | Employing solvent-free reaction conditions. | Grinding reactants together to synthesize pyridazinone derivatives. ekb.eg | Eliminates solvent waste and simplifies product purification. rasayanjournal.co.inekb.eg |
| Catalysis | Using metal-free reaction pathways. | Aza-Diels-Alder reaction of 1,2,3-triazines. organic-chemistry.org | Avoids use of toxic/expensive metals, offers a more sustainable protocol. organic-chemistry.org |
Chemical Reactivity and Transformational Pathways of Ethyl 6 Aminopyridazine 3 Carboxylate
Nucleophilic Substitution Reactions of the Pyridazine (B1198779) Ring System
The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The position and nature of substituents significantly influence the regioselectivity and rate of these reactions.
The amino group at the C-6 position is a key site for functionalization. As a nucleophile, the exocyclic nitrogen can participate in various reactions, including acylation and alkylation.
Acylation: The amino group can be readily acylated by reacting Ethyl 6-aminopyridazine-3-carboxylate with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives. The choice of base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the acid byproduct and drive the reaction to completion.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry of the reactants and the reaction conditions is essential to achieve selective mono-alkylation.
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer or related reactions.
Table 1: Representative Reactions at the C-6 Amino Position
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride/Anhydride (B1165640), Base | N-(6-(ethoxycarbonyl)pyridazin-3-yl)amide |
| Alkylation | Alkyl halide | 6-(alkylamino)pyridazine-3-carboxylate |
| Diazotization | NaNO₂, HCl (aq) | 6-diazo-pyridazine-3-carboxylate salt |
The ethyl ester at the C-3 position is another important handle for chemical modification. It can undergo nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
Amide Formation: The ester can be converted directly to an amide by reaction with an amine. This reaction, often referred to as aminolysis, may require elevated temperatures or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester through transesterification. This is an equilibrium-driven process, and the use of a large excess of the new alcohol can shift the equilibrium towards the desired product.
Table 2: Representative Reactions at the C-3 Carboxylate Position
| Reaction Type | Reagent(s) | Product Type |
| Hydrolysis | NaOH (aq), then H₃O⁺ | 6-aminopyridazine-3-carboxylic acid |
| Amide Formation | Amine, Heat or Coupling agents (EDC, HOBt) | 6-aminopyridazine-3-carboxamide |
| Transesterification | Alcohol, Acid/Base catalyst | Alkyl 6-aminopyridazine-3-carboxylate |
A common strategy to introduce further diversity into the pyridazine ring involves the conversion of the amino group into a halogen via the Sandmeyer reaction. The resulting 6-halopyridazine-3-carboxylate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
The Sandmeyer reaction involves the diazotization of the C-6 amino group followed by treatment with a copper(I) halide (e.g., CuCl, CuBr). This introduces a halogen at the C-6 position, which can then be displaced by a variety of nucleophiles.
Common nucleophiles used in these reactions include:
Amines (to introduce a different amino substituent)
Alkoxides (to form ethers)
Thiolates (to form thioethers)
The reactivity of the halogenated intermediate is enhanced by the electron-withdrawing nature of the pyridazine ring and the C-3 carboxylate group.
Electrophilic Aromatic Substitution Reactions
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, the C-6 amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C-5 position is ortho to the amino group.
Halogenation: Electrophilic halogenation at the C-5 position can potentially be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The amino group's activating effect may be sufficient to overcome the deactivating effect of the pyridazine nitrogens.
Nitration and Sulfonation: Nitration and sulfonation are more challenging due to the strongly acidic conditions typically required for these reactions, which would protonate the basic pyridazine ring and the amino group, leading to further deactivation. However, under carefully controlled conditions, it might be possible to introduce a nitro or sulfonic acid group at the C-5 position.
Oxidation and Reduction Reactions
Oxidation: The amino group can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the amino group or even cleave the aromatic ring under harsh conditions. researchgate.netlibretexts.orgnitrkl.ac.inmasterorganicchemistry.com More controlled oxidation can be achieved with peroxy acids, which can convert aromatic amines to nitro compounds or N-oxides. researchgate.netmdpi.comwikipedia.orgbritannica.comtcichemicals.com The pyridazine ring itself is generally resistant to oxidation.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions. rsc.orgacsgcipr.orgsemanticscholar.orgresearchgate.net The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can lead to the saturation of the heterocyclic ring, forming a piperidine (B6355638) derivative. The ester group at the C-3 position can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would also likely reduce the pyridazine ring.
Derivatization Strategies and Analogue Synthesis
The various reactive sites on this compound allow for a wide range of derivatization strategies to synthesize analogues with modified properties.
Modification of the Amino Group: Acylation and alkylation at the C-6 amino group can be used to introduce a variety of substituents, altering the molecule's lipophilicity and hydrogen bonding capacity.
Modification of the Carboxylate Group: Conversion of the C-3 ester to amides or other esters allows for the introduction of diverse functional groups, which can be tailored for specific biological targets.
Modification of the Pyridazine Ring: Following a Sandmeyer reaction to introduce a halogen at C-6, a wide array of nucleophiles can be introduced via SNAr reactions. Furthermore, if electrophilic substitution can be achieved at C-5, this provides another point for diversification.
These strategies, often used in combination, provide a powerful toolkit for the synthesis of a library of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies in drug discovery. thermofisher.comresearchgate.netnih.govslu.se
Amide and Hydrazide Formations from the Ester Group
The ethyl ester functionality at the C-3 position is a primary site for nucleophilic acyl substitution. This allows for its conversion into a variety of other functional groups, most notably amides and hydrazides, which are often key intermediates for further synthetic manipulations.
The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a standard and efficient method for the preparation of carbohydrazides. ajgreenchem.comajgreenchem.com In the case of this compound, treatment with hydrazine hydrate, typically in a refluxing alcoholic solvent such as ethanol (B145695), readily converts the ethyl ester into 6-aminopyridazine-3-carbohydrazide. This hydrazide is a crucial precursor for the synthesis of various fused heterocyclic systems, such as triazolopyridazines. mdpi.com
Similarly, the ester group can undergo aminolysis upon reaction with primary or secondary amines to form the corresponding amides. This reaction is typically carried out by heating the ester with the desired amine, sometimes with the aid of a catalyst or by using a large excess of the amine. This transformation allows for the introduction of a wide array of substituents, modifying the molecule's properties for various applications.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 6-Aminopyridazine-3-carbohydrazide | Hydrazinolysis |
| This compound | Amine (R¹R²NH) | N-substituted 6-aminopyridazine-3-carboxamide | Aminolysis |
Modifications of the Amino Functionality
The primary amino group at the C-6 position provides another handle for extensive synthetic modifications, including acylation, alkylation, and diazotization.
Acylation of the amino group is readily achieved by treating the compound with acylating agents like acid chlorides or anhydrides. For instance, reaction with acetic anhydride can yield the corresponding N-acetyl derivative, ethyl 6-acetamidopyridazine-3-carboxylate. Studies on analogous compounds, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, have shown that N-acetylation is a common transformation, with the potential for multiple acetylations under more forcing conditions. nih.gov This modification is often used to protect the amino group or to introduce specific structural motifs.
The amino group can also be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly reactive and can be subsequently displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations. wikipedia.orgorganic-chemistry.org This provides a powerful method to replace the amino group with halides (Cl, Br), cyano groups, or other functionalities, thereby enabling access to a different range of substituted pyridazine derivatives. nih.gov
| Reaction Type | Reagent(s) | Product Functionality | Notes |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (R-NH-CO-) | A common method for protecting the amino group or adding substituents. nih.gov |
| Diazotization | NaNO₂ / HCl | Diazonium Salt (-N₂⁺ Cl⁻) | A highly reactive intermediate. |
| Sandmeyer Reaction | Diazonium Salt, Copper(I) Halide (CuX) | Halogen (-Cl, -Br) | Replaces the original amino group with a halogen. wikipedia.org |
Functionalization of the Pyridazine Heterocycle
The pyridazine ring itself is an electron-deficient heterocycle, which influences its reactivity. While the ring is generally deactivated towards electrophilic aromatic substitution, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group.
Direct functionalization of the C-4 or C-5 positions of this compound is challenging. However, the existing functional groups can be used to facilitate modifications. For example, the amino group at C-6 could be converted into a halogen via the Sandmeyer reaction, as discussed previously. organic-chemistry.orgnih.gov A resulting 6-halopyridazine derivative could then readily participate in various palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions on 3-amino-6-chloropyridazine (B20888) have been used to introduce aryl substituents at the C-6 position. researchgate.net This strategy allows for the construction of carbon-carbon bonds and the synthesis of highly functionalized pyridazine systems.
Furthermore, studies on related dichloropyridazine carboxylates have demonstrated that regioselective nucleophilic substitution of the halogen atoms is possible, providing a route to differentially substituted pyridazine rings that can be further elaborated into fused polycyclic systems. researchgate.netmdpi.com
Formation of Fused Polycyclic Systems
One of the most significant applications of this compound is its use as a scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. The ortho-disposition of the amino and carboxylate-derived functionalities is ideal for annulation reactions, where a new ring is built onto the pyridazine core.
A prominent example is the synthesis of imidazo[1,2-b]pyridazines . This can be achieved by the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov The reaction proceeds via an initial N-alkylation of the ring nitrogen adjacent to the amino group, followed by an intramolecular cyclization involving the exocyclic amino group to form the five-membered imidazole (B134444) ring. nih.govresearchgate.net This class of compounds has been investigated for various biological activities. dergipark.org.trnih.gov
Another important fused system accessible from this precursor is the pyrimido[4,5-c]pyridazine ring system. This can be synthesized by condensing the 6-aminopyridazine-3-carboxylate with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or urea (B33335) derivatives can lead to the formation of a fused pyrimidone ring, leveraging the amino group and the ester (or the corresponding hydrazide/amide) as reactive sites for the cyclization. clockss.org
Furthermore, the conversion of the ester to the hydrazide (6-aminopyridazine-3-carbohydrazide) opens up pathways to other fused systems. Cyclization of the hydrazide with various one-carbon sources can lead to the formation of wikipedia.orgnih.govclockss.orgtriazolo[4,3-b]pyridazines , a scaffold that has been explored in drug discovery. mdpi.com
| Starting Functionalities | Key Reagents | Fused System Formed |
| 6-Amino group | α-Haloketones (R-CO-CH₂Br) | Imidazo[1,2-b]pyridazine nih.gov |
| 6-Amino and 3-Ester groups | Formamide, Urea, etc. | Pyrimido[4,5-c]pyridazine clockss.org |
| 6-Amino and 3-Hydrazide groups | Carboxylic acids, Orthoesters | wikipedia.orgnih.govclockss.orgTriazolo[4,3-b]pyridazine mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the definitive assignment of the molecular structure of Ethyl 6-aminopyridazine-3-carboxylate, offering precise information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial insights into the number and connectivity of protons within the molecule. The ethyl ester moiety is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet from the methylene protons (CH₂), arising from spin-spin coupling with each other. The pyridazine (B1198779) ring protons exhibit distinct chemical shifts, and the protons of the amino group (NH₂) typically appear as a broad singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | Data not available | Triplet (t) | Data not available |
| CH₂ (ethyl) | Data not available | Quartet (q) | Data not available |
| Pyridazine-H | Data not available | Doublet (d) | Data not available |
| Pyridazine-H | Data not available | Doublet (d) | Data not available |
Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency and require experimental data for precise reporting.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the pyridazine ring. The chemical shifts of these carbons are indicative of their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~165 |
| C (pyridazine, attached to C=O) | Data not available |
| C (pyridazine, attached to NH₂) | Data not available |
| C-H (pyridazine) | Data not available |
| C-H (pyridazine) | Data not available |
| O-CH₂ (ethyl) | ~61 |
Note: These are approximate predicted values. Actual experimental data is necessary for accurate assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300-3500 (typically two bands for a primary amine) |
| C-H (aromatic/aliphatic) | Stretching | 2850-3100 |
| Carbonyl (C=O) of ester | Stretching | 1700-1730 |
| C=N and C=C (pyridazine ring) | Stretching | 1500-1650 |
| C-O (ester) | Stretching | 1000-1300 |
The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ would confirm the ester carbonyl group. The N-H stretching vibrations of the primary amine would be visible as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching and ring vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic and heteroaromatic system, is expected to exhibit characteristic π → π* and n → π* transitions. The presence of the amino and carboxylate groups as auxochromes would influence the position and intensity of the absorption maxima (λmax). The conjugated system of the pyridazine ring and the ester group is expected to result in absorption in the UV region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
Predicted mass spectrometry data indicates a monoisotopic mass of 167.0695 g/mol . Common adducts that might be observed include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode.
Table 4: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 168.0768 |
| [M+Na]⁺ | 190.0587 |
The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of ethylene (-CH₂=CH₂) via a McLafferty rearrangement if sterically feasible, and fragmentation of the pyridazine ring. A detailed analysis of the fragment ions would provide further evidence for the proposed structure.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
| Ethanol (B145695) |
| Ethyl Acetate |
| Pyridine (B92270) |
| Dichloromethane |
| Water |
| Sodium Azide (B81097) |
| Zinc |
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.comnih.govwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation in the solid state. nih.govwikipedia.org The process begins with the growth of a high-quality single crystal of this compound, a step that is often the most challenging aspect of the analysis. rochester.edunih.gov
Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of reflections. wikipedia.org The angles and intensities of these reflections are meticulously measured. wikipedia.org This data is then used to calculate an electron density map of the repeating unit in the crystal, from which the positions of the individual atoms can be determined. nih.gov
For this compound, a successful crystallographic analysis would reveal:
The planarity of the pyridazine ring: Determining the degree to which the six-membered ring is flat.
The orientation of the ethyl carboxylate and amino substituents: Understanding their spatial relationship to the pyridazine core.
Intermolecular interactions: Identifying non-covalent forces such as hydrogen bonding (e.g., between the amino group and the carboxylate oxygen of a neighboring molecule) and π-π stacking, which govern the crystal packing. nih.gov
Such data is crucial for understanding the molecule's physical properties and for computational modeling.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.42 |
Note: This data is illustrative and not based on experimental results.
Comprehensive Multi-Technique Analytical Strategies
A complete structural elucidation of this compound relies on a combination of spectroscopic methods, each providing complementary information. researchgate.netmdpi.commdpi.com This multi-faceted approach is essential for confirming the molecular structure, assessing purity, and understanding the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridazine ring, the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the protons of the amino (-NH₂) group. The chemical shifts and coupling patterns would confirm the substitution pattern of the ring.
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridazine ring, and the carbons of the ethyl group would be expected at characteristic chemical shifts.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to:
N-H stretching vibrations of the primary amine.
C=O stretching of the ester group.
C=N and C=C stretching vibrations within the pyridazine ring.
C-H stretching from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Illustrative Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (pyridazine ring), a quartet for the -CH₂- group, a triplet for the -CH₃- group, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), methylene carbon (~60 ppm), and methyl carbon (~14 ppm). |
| IR (cm⁻¹) | N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1720 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹). |
| HRMS (m/z) | A molecular ion peak corresponding to the exact mass of C₇H₉N₃O₂. |
Note: These are predicted values based on the known effects of functional groups and are for illustrative purposes only.
The integration of these analytical techniques provides a robust and comprehensive characterization of this compound, which is a prerequisite for any further investigation into its chemical properties and potential applications.
Computational Chemistry and Theoretical Investigations of Ethyl 6 Aminopyridazine 3 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations would be employed to understand the fundamental electronic properties and reactivity of Ethyl 6-aminopyridazine-3-carboxylate.
Optimized Molecular Geometry and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation (the most stable structure) is found. For a molecule like this compound, with a flexible ethyl ester group, conformational analysis would be performed to identify different stable conformers and their relative energies. This would reveal the preferred spatial orientation of the ethyl group relative to the pyridazine (B1198779) ring system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A high HOMO energy indicates a greater tendency to donate electrons to an electrophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A low LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map is color-coded to show different regions of charge distribution:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen).
Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
An MEP map for this compound would highlight the electron-rich nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group as potential sites for electrophilic interaction, while the amino group's hydrogens would be identified as potential sites for nucleophilic interaction.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion for the system. This would provide insights into the molecule's flexibility, conformational changes, and interactions with surrounding solvent molecules, offering a dynamic picture of its behavior that complements the static information from DFT calculations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms within a molecule and characterize the chemical bonds between them. QTAIM analysis involves locating critical points in the electron density. The properties of the electron density at the bond critical point (BCP) between two atoms reveal the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). This analysis could precisely characterize the covalent bonds within the pyridazine ring and the ethyl carboxylate group, as well as potential intramolecular hydrogen bonds.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, noncovalent interactions within a single molecule or between multiple molecules. It is based on the relationship between the electron density and the reduced density gradient. The analysis generates 3D isosurfaces that highlight regions of:
Hydrogen bonding: Strong, attractive interactions.
Van der Waals interactions: Weaker attractive interactions.
Steric clashes: Repulsive interactions.
For this compound, NCI analysis would be particularly useful for visualizing potential weak intramolecular interactions, such as hydrogen bonds between the amino group and the nearby ester or ring nitrogen, which can influence the molecule's preferred conformation and stability.
Structure-Reactivity and Structure-Property Relationship (SPR) Studies
Computational chemistry and theoretical investigations are pivotal in elucidating the relationship between the molecular structure of a compound and its inherent reactivity and physicochemical properties. For this compound, these studies, often part of a broader Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) analysis, provide critical insights for predicting its behavior and designing novel derivatives with tailored characteristics. nih.govnih.gov Such analyses focus on how the distinct structural components—the pyridazine core, the amino group, and the ethyl carboxylate moiety—collectively determine the molecule's electronic and spatial features.
Research on related aminopyridazine and aminopyridine derivatives has consistently highlighted the importance of specific molecular descriptors in governing their biological activity and chemical properties. nih.govdovepress.com These descriptors, calculated using theoretical models like Density Functional Theory (DFT), help to quantify the influence of the compound's structure on its function. nih.govresearchgate.net
Detailed research findings from computational studies on analogous heterocyclic systems indicate that electronic and topological parameters are key determinants of reactivity and interaction with biological targets. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to nucleophilic and electrophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. The distribution of electron density, often quantified by the dipole moment, influences solubility, membrane permeability, and the ability to form non-covalent interactions, such as hydrogen bonds. nih.govnih.gov
In QSAR studies of aminopyridine-based compounds, descriptors related to molecular shape, connectivity, and electronic distribution have been shown to correlate with their inhibitory activity against certain enzymes. nih.govnih.gov The presence of the amino group and the nitrogen atoms in the pyridazine ring makes this compound a potent hydrogen bond donor and acceptor, a property essential for molecular recognition processes. nih.gov The ethyl carboxylate group further influences the molecule's polarity, lipophilicity, and steric profile.
The following tables summarize key molecular descriptors frequently employed in SPR and QSAR studies of pyridazine and aminopyridine derivatives and their general influence on molecular properties and reactivity.
Table 1: Key Molecular Descriptors in SPR/QSAR Studies and Their Significance
| Descriptor Category | Specific Descriptor | Significance in Structure-Property/Reactivity Relationships |
|---|---|---|
| Electronic | HOMO Energy | Indicates the propensity to donate electrons; related to reactivity with electrophiles. |
| LUMO Energy | Indicates the propensity to accept electrons; related to reactivity with nucleophiles. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. | |
| Dipole Moment | Influences polarity, solubility, and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). nih.gov | |
| Topological | Wiener Index (W) | Relates to molecular branching and compactness, affecting physical properties like boiling point. nih.gov |
| Randić Connectivity Index (hχ) | Describes molecular shape and branching; often correlates with biological activity. nih.gov | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which is crucial for membrane permeability and pharmacokinetic properties. |
| 3-carboxylate Group (-COOEt) | Functions as an electron-withdrawing group, affecting the electron distribution of the ring. It also acts as a hydrogen bond acceptor and influences the molecule's solubility and steric profile. |
By analyzing these structural features and their corresponding descriptors, computational models can predict the reactivity of this compound in various chemical reactions and its potential for interaction with biological macromolecules. dovepress.comnih.gov These theoretical investigations are instrumental in the rational design of new compounds, allowing for the optimization of desired properties prior to their actual synthesis. nih.gov
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyridazine nucleus, the core of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a basis for the development of a wide array of bioactive compounds. The pyridazine ring is characterized by its unique physicochemical properties, including a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which are crucial for molecular recognition and drug-target interactions. nih.gov These features make the pyridazine scaffold an invaluable tool for designing future drugs, particularly for targeted therapies. rjptonline.org
The structural versatility of the pyridazine scaffold allows for easy functionalization at its various ring positions, making it an attractive core for the synthesis of novel therapeutic agents. nih.govrjptonline.org Researchers have successfully developed a multitude of pyridazine-based compounds demonstrating a broad spectrum of pharmacological activities. These include agents with anticancer, anti-inflammatory, antimicrobial, antihypertensive, antiviral, and analgesic properties. nih.govresearchgate.netrjptonline.orgnih.gov The adaptability of the pyridazine ring enables chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles, leading to the discovery of potent and effective bioactive molecules. researchgate.netrjptonline.org
Derivatives built upon the pyridazine scaffold have been shown to modulate a wide range of biological targets, highlighting the scaffold's privileged nature. A significant area of focus has been the development of protein kinase inhibitors for cancer therapy. nih.gov For instance, certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Additionally, pyridazine derivatives have been investigated as inhibitors of other enzyme families, such as phosphodiesterases (PDEs), which are involved in cardiovascular diseases. nih.gov The scaffold has also been utilized to create antagonists for neurotransmitter receptors, like the GABA-A receptor, which is a critical target in neuroscience. nih.gov This ability to interact with diverse classes of proteins underscores the broad therapeutic potential of pyridazine-based compounds.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies guide the optimization of lead compounds into potent and selective drug candidates.
Modifying the substituents on the pyridazine core has a profound impact on pharmacological activity. The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, can alter the molecule's stability, reactivity, and interaction with biological targets. nih.govmdpi.com
For example, in a series of 3,6-disubstituted pyridazines developed as anticancer agents targeting CDK2, the nature of the group at the 6-position significantly influenced potency. nih.gov As shown in the table below, derivatives bearing a methyltetrahydropyran group (Compound 11m ) exhibited submicromolar inhibitory activity against breast cancer cell lines, demonstrating a significant enhancement in potency compared to other substituents. nih.gov
In another study focusing on GABA-A receptor antagonists, SAR analysis revealed that the highest potency was achieved when an aromatic π-system with electron-donating substituents was present at the 6-position of the pyridazine ring. nih.gov It was also determined that a GABA moiety with a positive charge was essential for optimal receptor recognition. nih.gov These findings illustrate that systematic modification of the core scaffold allows for fine-tuning of biological activity.
Table 1: SAR of 3,6-Disubstituted Pyridazine Derivatives as CDK2 Inhibitors nih.gov
| Compound ID | R Group at 6-Position | Target | Activity (IC₅₀) |
|---|---|---|---|
| 11e | 4-Fluorophenylamino | CDK2 | 151 nM |
| 11h | 4-Methylpiperazin-1-yl | CDK2 | 43.8 nM |
| 11l | Tetrahydropyran-4-ylamino | CDK2 | 55.6 nM |
| 11m | (Tetrahydro-2H-pyran-4-yl)methylamino | CDK2 | 20.1 nM |
The insights gained from SAR studies enable the rational design of new analogues with improved therapeutic properties. By understanding which structural features are critical for activity, medicinal chemists can design molecules that have enhanced potency, greater selectivity for the target, and better pharmacokinetic profiles. For instance, after identifying the potent activity of the methyltetrahydropyran-bearing pyridazine 11m , further design efforts could focus on exploring similar aliphatic cyclic amines at that position to potentially improve target engagement or other drug-like properties. nih.gov Similarly, knowing that electron-donating groups on a 6-phenyl ring enhance GABA-A antagonism allows for the focused synthesis of derivatives with various electron-donating substituents to maximize potency. nih.gov This iterative process of design, synthesis, and testing, guided by SAR, is a cornerstone of modern drug discovery.
Mechanistic Insights into Biological Interactions
Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug design. The pyridazine ring's unique physicochemical properties play a key role in these interactions. nih.gov Its two adjacent nitrogen atoms act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. nih.govblumberginstitute.org Furthermore, the ring's electron distribution gives it a significant dipole moment, allowing it to engage in favorable π-π stacking interactions with aromatic residues in a protein's binding site. blumberginstitute.org
Computational methods like molecular docking are frequently used to predict and analyze these interactions. In silico studies have been used to explore the binding modes of pyridazine derivatives within the active site of targets like CDK2. nih.gov These models suggest that the pyridazine core can form key hydrogen bonds with backbone atoms of the kinase hinge region, a common binding motif for kinase inhibitors. The various substituents on the ring then form additional interactions in adjacent pockets, which accounts for the observed differences in potency and selectivity. nih.gov Such mechanistic insights are invaluable for the rational design of next-generation inhibitors with superior efficacy.
Ligand-Target Binding Mechanisms
The utility of pyridazine and aminopyridazine derivatives in drug discovery is underscored by their ability to engage with various biological targets through diverse binding mechanisms, including enzyme inhibition and receptor modulation.
Enzyme Inhibition:
The pyridazine nucleus is a key component in numerous enzyme inhibitors. nih.gov Derivatives have been shown to target a range of enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, aminopyridine-based compounds have been developed as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses and apoptosis. nih.gov Similarly, aminopyridazine derivatives have demonstrated inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. drugbank.com The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for binding within enzyme active sites. nih.gov
| Enzyme Target | Derivative Class | Therapeutic Area |
| c-Jun N-terminal kinases (JNK) | Aminopyridine-based | Inflammation, Neurodegeneration |
| Acetylcholinesterase (AChE) | Aminopyridazine-based | Alzheimer's Disease |
| BACE1 | Aminopyridine-based | Alzheimer's Disease |
| Glutaminase 1 (GLS1) | Pyridazine-containing | Cancer |
| Tyrosine Kinases (e.g., ALK, ROS1) | Aminopyridine-containing | Cancer |
Receptor Modulation:
Pyridazine and its derivatives are also prominent in the development of receptor modulators. They have been incorporated into ligands for GABAA receptors, muscarinic M1 receptors, and histamine (B1213489) H4 receptors. scirp.orgnih.govgoogle.com For example, certain pyridopyridazine (B8481360) derivatives act as high-affinity ligands for the benzodiazepine (B76468) binding site on the GABAA receptor. scirp.org The unique electronic properties of the pyridazine ring, including its high dipole moment, can contribute to favorable interactions, such as π-π stacking with aromatic residues in receptor binding pockets. nih.gov
| Receptor Target | Derivative Class | Mode of Action | Therapeutic Area |
| GABAA Receptor | Pyridopyridazine | Positive Allosteric Modulator | Anxiety, Epilepsy |
| Muscarinic M1 Receptor | Pyrrolo-pyridazine | Positive Allosteric Modulator | Neurodegenerative Diseases |
| Histamine H4 Receptor | Diamino-pyridazine | Modulator | Inflammatory Disorders |
| γ-Secretase | Pyridazine | Modulator | Alzheimer's Disease |
Elucidation of Molecular Pathways Affected by the Compound
Given the diverse targets of pyridazine derivatives, these compounds can be expected to influence a multitude of molecular pathways. The specific pathway affected is contingent on the enzyme or receptor the compound interacts with.
For instance, inhibitors of JNK, a member of the mitogen-activated protein (MAP) kinase family, would modulate signaling cascades involved in stress responses, inflammation, and apoptosis. nih.gov By inhibiting JNK, such compounds could prevent the phosphorylation of downstream transcription factors like c-Jun, thereby altering gene expression related to cell survival and death.
Similarly, modulators of the GABAA receptor would impact neuronal excitability by altering chloride ion flux across neuronal membranes. scirp.org Positive allosteric modulators would enhance the effect of the neurotransmitter GABA, leading to a calming or anticonvulsant effect.
Derivatives targeting tyrosine kinases, such as anaplastic lymphoma kinase (ALK), would interfere with signaling pathways that control cell proliferation and survival, which are often dysregulated in cancer. rsc.org
Due to its structural features, it is plausible that derivatives of this compound could be synthesized to target and elucidate these and other critical molecular pathways.
Applications as Chemical Probes in Biological Systems
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The aminopyridine scaffold, a component of this compound, has been utilized in the development of such probes. mdpi.com
The versatility of the aminopyridine and pyridazine structures allows for the introduction of various functional groups, including fluorophores or reactive moieties for "click" chemistry, without abolishing biological activity. mdpi.com This enables the synthesis of probes for a range of applications, such as:
Target Identification and Validation: Probes can be used to identify the molecular targets of a bioactive compound.
Imaging: Fluorescently labeled probes can be used to visualize the localization and dynamics of their target protein within cells and tissues.
Enzyme Activity Profiling: Probes can be designed to covalently modify the active site of an enzyme, allowing for the assessment of enzyme activity in complex biological samples.
The 3-aminopyridazine (B1208633) moiety, in particular, is a versatile building block for creating more complex molecules with potential applications in biochemical research, including the study of enzyme inhibitors and receptor interactions. chemimpex.com Therefore, this compound represents a promising starting point for the development of novel chemical probes to investigate a variety of biological processes.
Analysis of Patents Involving this compound
Patents specifically referencing this compound often position it as a crucial intermediate in the synthesis of more complex, high-value molecules, particularly kinase inhibitors. The intellectual property in this area tends to focus on the final, biologically active compounds rather than the starting materials themselves.
A notable example is the patent WO2012136776A1, which details the creation of imidazopyridazines intended for use as AKT kinase inhibitors. google.com In this patent, this compound, identified by its CAS number 98548-01-7, is explicitly listed as a reactant in the synthetic pathway. google.com This highlights the compound's value as a building block for novel therapeutics aimed at treating diseases like cancer.
The primary claims of such patents are typically centered on the novel derivatives synthesized from this compound, their pharmaceutical compositions, and their methods of use in treating specific medical conditions. The value of the core compound is therefore intrinsically linked to the therapeutic potential of the final products derived from it.
| Patent Number | Assignee/Applicant | Therapeutic Area | Role of this compound | Claimed Compounds |
|---|---|---|---|---|
| WO2012136776A1 | Not specified in document | Oncology (AKT Kinase Inhibitors) | Reactant/Intermediate in synthesis | Imidazopyridazine derivatives |
Patenting Strategies for Novel Pyridazine Derivatives
Securing intellectual property for new chemical entities, such as novel pyridazine derivatives, requires a multi-faceted patenting strategy. The goal is to create a robust portfolio that protects the invention from multiple angles and prevents competitors from easily designing around the core innovation. bailey-walsh.com
Key components of a comprehensive patent strategy for pyridazine derivatives include:
Composition of Matter Claims: This is the most valuable type of claim, covering the novel chemical compound itself. To be patentable, the compound must be new (novelty), not an obvious variation of existing compounds (non-obviousness), and have a specific, substantial, and credible use (utility). numberanalytics.comnumberanalytics.com
Method of Use Claims: These claims protect the use of the novel compound to treat a specific disease or condition. For example, a claim might cover a method of treating cancer by administering a therapeutically effective amount of a specific pyridazine derivative.
Process Claims: These claims cover the specific synthetic method used to create the novel compound. While generally considered less broad than composition of matter claims, they can provide an additional layer of protection. bailey-walsh.com
Markush Structure Claims: This is a critical strategy in chemical and pharmaceutical patents. A Markush claim allows an applicant to claim a genus of related chemical structures in a single claim. greyb.com For pyridazine derivatives, this would involve defining a core pyridazine scaffold and then listing various possible substituents at different positions (e.g., R1, R2, R3). This approach protects not only a single lead compound but also a wide range of functionally equivalent variants, making it difficult for competitors to make minor modifications to circumvent the patent. greyb.compsu.edu The members of a Markush group must share a common property or activity that is essential for their function in the claimed invention. bitlaw.com
A successful strategy often involves filing a combination of broad claims (like a Markush structure) to cover a wide chemical space and narrow, more specific claims directed at the most promising individual compounds. numberanalytics.com
Research and Development Pipeline Considerations
The journey of a novel pyridazine derivative from laboratory discovery to a potential therapeutic is a long, complex, and highly regulated process. Given that many pyridazine compounds are investigated as kinase inhibitors, their development pipeline often aligns with that of other targeted cancer therapies. mdpi.combohrium.com
The research and development (R&D) pipeline can be broadly divided into three main stages:
Drug Discovery and Lead Optimization:
Target Identification: Researchers identify a biological target, such as a specific kinase enzyme, that plays a key role in a disease.
Hit Identification: High-throughput screening of chemical libraries is performed to find "hits"—compounds that show activity against the target.
Lead Generation: Promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This is the stage where a core scaffold like this compound might be used to synthesize a series of derivatives.
Lead Optimization: The most promising "lead" compounds undergo further refinement to create a preclinical candidate with the best possible efficacy and safety profile.
Preclinical Development:
In Vitro & In Vivo Studies: The candidate compound is tested extensively in cell cultures (in vitro) and animal models (in vivo) to confirm its biological activity, understand its mechanism of action, and establish a preliminary safety profile. For a kinase inhibitor, this would involve testing its effect on cancer cell lines and in animal tumor models. bohrium.com
Pharmacokinetics (PK) and Toxicology: Studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Comprehensive toxicology studies are performed to identify potential side effects and determine a safe dose for initial human trials.
Clinical Development:
Phase I Trials: The drug is administered to a small group of healthy volunteers or patients to evaluate its safety, determine a safe dosage range, and identify side effects.
Phase II Trials: The drug is given to a larger group of patients to assess its efficacy against the target disease and to further evaluate its safety.
Phase III Trials: Large-scale trials are conducted on diverse patient populations to confirm the drug's effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow it to be used safely.
Regulatory Approval: If the clinical trials are successful, the developer submits a New Drug Application (NDA) to a regulatory body like the U.S. Food and Drug Administration (FDA) for approval to market the drug.
The development of kinase inhibitors faces significant challenges, including the potential for drug resistance and toxicity, which must be carefully managed throughout the R&D process. mdpi.com
Conclusion
Ethyl 6-aminopyridazine-3-carboxylate is a strategically important heterocyclic compound. While not an end-product itself, its value lies in its role as a versatile and functionalized building block. Its accessible amino and ester groups, attached to a stable and biologically relevant pyridazine (B1198779) core, provide chemists with a reliable platform for the synthesis of complex molecules. Its documented use in the development of kinase inhibitors for oncology research highlights its significance and points towards a continued role in the future of medicinal chemistry and drug discovery.
Table of Mentioned Compounds
Conclusion and Future Research Directions
Summary of Current Research Advances
Ethyl 6-aminopyridazine-3-carboxylate has established itself as a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature, possessing both a reactive amino group and an ester moiety, allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of diverse molecular libraries.
Current research has predominantly highlighted its role as a key intermediate in the synthesis of various biologically active molecules. The pyridazine (B1198779) core is a recognized pharmacophore, and the strategic placement of the amino and carboxylate groups on this scaffold provides synthetic handles to explore structure-activity relationships (SAR) in drug design. While detailed public data on the direct biological activity of this compound is limited, its utility is evident in the numerous studies where it serves as a precursor to more complex molecules with demonstrated therapeutic potential. For instance, it is a crucial component in the synthesis of certain kinase inhibitors and compounds investigated for their anticancer properties.
The synthesis of this compound, though not extensively detailed in publicly accessible literature, is understood to proceed through established heterocyclic chemistry routes. The primary challenge and area of advancement lie in the development of more efficient, scalable, and environmentally benign synthetic methodologies.
The chemical reactivity of this compound has been explored to some extent, with research focusing on the functionalization of both the amino and the ester groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and participation in the formation of fused heterocyclic systems. The ester group, on the other hand, is readily hydrolyzed or converted to amides, providing another avenue for molecular diversification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| CAS Number | 98548-01-7 |
| Appearance | Solid |
| Purity | Typically ≥95% |
This table presents the fundamental physicochemical properties of this compound, compiled from publicly available chemical supplier data. cymitquimica.com
Emerging Trends in Pyridazine Chemistry Research
The broader field of pyridazine chemistry is experiencing a renaissance, driven by advancements in synthetic methodologies and a deeper understanding of the role of these heterocycles in biological systems. Several emerging trends are directly relevant to the future study and application of this compound.
One of the most significant trends is the focus on C-H functionalization . nih.govrsc.org This powerful synthetic strategy allows for the direct modification of the pyridazine core without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. The development of novel catalytic systems for the selective C-H functionalization of pyridazines will undoubtedly expand the synthetic utility of this compound, enabling the introduction of a wider range of substituents and the creation of novel chemical entities.
Another key trend is the exploration of photocatalysis and other green chemistry approaches in the synthesis of pyridazine derivatives. mdpi.com These methods offer milder reaction conditions, reduced waste generation, and the potential for novel reactivity patterns compared to traditional thermal methods. Applying these techniques to the synthesis and modification of this compound could lead to more sustainable and efficient manufacturing processes.
In the realm of medicinal chemistry, there is a growing interest in scaffold hopping and the design of hybrid molecules . acs.org The pyridazine ring is increasingly being used as a bioisosteric replacement for other aromatic systems in known drug molecules to improve pharmacokinetic properties or to explore new binding interactions. This compound is an ideal starting point for such strategies, allowing for the facile attachment of various pharmacophoric fragments.
Furthermore, the development of novel kinase inhibitors remains a major focus of cancer research. google.com The pyridazine scaffold is a common feature in many kinase inhibitors, and this compound provides a versatile platform for the synthesis of new generations of these targeted therapies.
Future Avenues for Research on this compound
Building on the current understanding and emerging trends, several exciting avenues for future research on this compound can be envisioned.
A primary focus should be on the elucidation and optimization of its synthesis . Detailed studies on reaction mechanisms and the development of robust, scalable, and cost-effective synthetic routes are crucial for its wider application in both academic and industrial research.
A comprehensive exploration of its chemical reactivity is also warranted. This includes a systematic investigation of the functionalization of both the amino and ester groups, as well as the pyridazine ring itself. The development of novel methodologies for the selective modification of this scaffold will be key to unlocking its full potential as a molecular building block.
In medicinal chemistry, future research should concentrate on the rational design and synthesis of novel bioactive compounds derived from this compound. This could involve its use as a scaffold for the development of new kinase inhibitors, anticancer agents, and therapeutics for other diseases. The generation of focused libraries of derivatives and their screening against a wide range of biological targets could lead to the discovery of new lead compounds.
Table 2: Potential Research Directions and Their Significance
| Research Avenue | Significance |
| Development of Novel Synthetic Routes | Improved efficiency, scalability, and sustainability of production. |
| Systematic Reactivity Studies | Expansion of the synthetic toolbox for creating diverse derivatives. |
| Design of Novel Kinase Inhibitors | Potential for new targeted cancer therapies. |
| Exploration in Materials Science | Investigation of optical and electronic properties for new materials. |
| Computational Modeling Studies | Deeper understanding of structure-property relationships. |
The application of this compound in materials science is a largely unexplored area. The pyridazine core possesses interesting electronic properties, and derivatives of this compound could be investigated for their potential use in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Finally, computational studies can play a vital role in guiding future research. Density functional theory (DFT) calculations and molecular docking simulations can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound and its derivatives, thereby accelerating the discovery and development of new applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 6-aminopyridazine-3-carboxylate to maximize yield and purity?
- Methodology : Focus on solvent selection (polar aprotic solvents like DMF or DMAc), temperature control (80–100°C), and stoichiometric ratios of reagents. For example, highlights the use of potassium carbonate as a base in N,N-dimethylacetamide for similar esterification reactions. Purification via silica gel chromatography or recrystallization (ethanol/water mixtures) is critical to isolate high-purity product .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via LC-MS (molecular ion peak at m/z 183.1 [M+H]+) and ¹H-NMR (characteristic ester carbonyl signal at δ 4.3–4.5 ppm for the ethyl group) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Techniques : Use X-ray crystallography (single-crystal analysis) with SHELXL for refinement , complemented by spectroscopic methods:
- ¹H/¹³C-NMR : Identify the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for CH₂), pyridazine ring protons (δ 7.2–8.1 ppm), and amine protons (δ 5.5–6.0 ppm) .
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .
Q. What solvent systems are effective for improving the solubility of this compound in biological assays?
- Approach : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4). recommends pre-saturating solvents with nitrogen to prevent oxidative degradation of amine groups during handling .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when determining the structure of this compound derivatives?
- Strategy : Employ SHELXD/SHELXE for phase refinement and OLEX2/ORTEP-3 for graphical validation of bond angles and torsional strain . Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths (<0.02 Å deviation acceptable) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Workflow :
Perform frontier molecular orbital (FMO) analysis using Gaussian to identify nucleophilic/electrophilic sites (e.g., HOMO localization on the amine group).
Simulate reaction pathways with transition state modeling (IRC analysis) in Gaussian or ORCA .
Validate predictions with experimental kinetics (e.g., monitoring substituent exchange rates via ¹H-NMR) .
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra for this compound analogs?
- Troubleshooting :
- Check for solvent effects (e.g., chloroform vs. DMSO-d₆ shifts) using the ACD/Labs NMR predictor.
- Account for tautomerism in the pyridazine ring using variable-temperature NMR (VT-NMR) to detect dynamic equilibria .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Guidelines :
- Use fume hoods and explosion-proof equipment due to potential exothermic reactions during esterification ( ).
- Implement waste neutralization protocols (e.g., acid hydrolysis of unreacted reagents) and dispose via certified hazardous waste services .
Q. How can researchers mitigate hygroscopicity issues in this compound during storage?
- Solutions : Store under inert gas (argon) in sealed amber vials with desiccants (e.g., molecular sieves). Pre-dry solvents (e.g., THF over Na/benzophenone) for recrystallization .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
